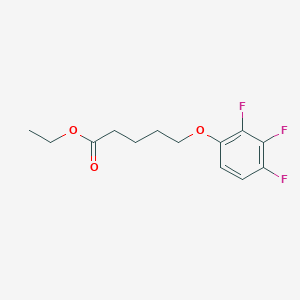

Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate

Description

Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate (CAS: 1443354-13-9) is a fluorinated ester with the molecular formula C₁₃H₁₅F₃O₃ and a molecular weight of 276.25 g/mol . It is synthesized as a high-purity intermediate (NLT 97%) for pharmaceutical applications, particularly in the development of active pharmaceutical ingredients (APIs). Its structure features a pentanoate ester backbone linked to a 2,3,4-trifluorophenoxy group, which confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents .

Properties

IUPAC Name |

ethyl 5-(2,3,4-trifluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O3/c1-2-18-11(17)5-3-4-8-19-10-7-6-9(14)12(15)13(10)16/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJPGSYTGYPLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,3,4-trifluorophenoxy)pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products:

Oxidation: Formation of 5-(2,3,4-trifluorophenoxy)pentanoic acid.

Reduction: Formation of 5-(2,3,4-trifluorophenoxy)pentanol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in the development of new compounds with specific properties.

Biology

In biological research, this compound is being investigated for its potential interactions with biomolecules. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The trifluoromethyl group is believed to enhance binding affinity to specific targets such as enzymes or receptors.

Medicine

The compound is being explored for its potential therapeutic effects. Research indicates it may reduce inflammation by inhibiting pro-inflammatory cytokines and show antimicrobial activity against various strains of bacteria. These findings highlight its potential utility in developing new therapeutic agents.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it valuable for producing compounds with enhanced performance characteristics.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-inflammatory activity in vitro with inhibition of TNF-alpha production. |

| Study 2 | Reported antimicrobial effects against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL. |

| Study 3 | Evaluated pharmacokinetics in animal models showing high absorption rates and favorable half-life. |

Case Study 1: Anti-inflammatory Activity

In vitro assays assessed the anti-inflammatory properties of this compound. Results indicated a dose-dependent reduction in TNF-alpha levels in macrophage cultures.

Case Study 2: Antimicrobial Efficacy

Tests evaluated the compound's efficacy against various bacterial strains. It showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to esters with variations in fluorination patterns, heteroatom substitutions, and functional groups (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log P* (Estimated) |

|---|---|---|---|---|---|

| Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate | 1443354-13-9 | C₁₃H₁₅F₃O₃ | 276.25 | 2,3,4-Trifluorophenoxy | ~2.8 |

| Ethyl 5-(2,4-difluoro-phenoxy)pentanoate | 1443344-94-2 | C₁₃H₁₆F₂O₃ | 258.26 | 2,4-Difluorophenoxy | ~2.5 |

| Ethyl 5-(2,5-difluoro-phenoxy)pentanoate | 1018678-44-8 | C₁₃H₁₆F₂O₃ | 258.26 | 2,5-Difluorophenoxy | ~2.5 |

| Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate | 1443322-98-2 | C₁₃H₁₅ClF O₃ | 272.71 | 2-Chloro-4-fluorophenoxy | ~3.1 |

| Ethyl 5-(3-thienyl)pentanoate | 88661-22-7 | C₁₁H₁₆O₂S | 212.31 | Thiophene ring | ~2.2 |

| Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate | 854859-30-6 | C₁₆H₂₂O₆ | 310.34 | 2,3,4-Trimethoxyphenyl ketone | ~1.9 |

*Log P values estimated via fragment-based methods.

Physicochemical Properties

- Hydrophobicity (Log P): The trifluoro-phenoxy derivative exhibits higher hydrophobicity (~2.8) compared to difluoro analogs (~2.5) due to increased fluorine content, which enhances lipophilicity. Chlorinated analogs (e.g., 2-chloro-4-fluoro) show even higher Log P (~3.1) due to chlorine’s polarizability .

- Solubility: Fluorinated esters generally display lower aqueous solubility than non-fluorinated analogs. Ethyl 5-(3-thienyl)pentanoate, with a sulfur-containing heterocycle, has moderate solubility in polar solvents due to thiophene’s electron-rich nature .

- Boiling Points: Fluorination reduces volatility; trifluoro-phenoxy derivatives are less volatile than methoxylated analogs (e.g., 854859-30-6), which decompose at lower temperatures due to ketone instability .

Biological Activity

Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 276.25 g/mol. The presence of the trifluorophenoxy group significantly influences its chemical reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenoxy group enhances the compound's binding affinity and specificity, potentially leading to effective modulation of biological pathways. Notably, it may inhibit enzyme activity or modulate receptor signaling pathways critical for various cellular functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Cytotoxic Activity

This compound has shown cytotoxic effects in certain cancer cell lines. For instance, studies on breast cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(2,3-difluoro-phenoxy)pentanoate | Lacks one fluorine atom | Reduced activity compared to target compound |

| Ethyl 5-(2,4-difluoro-phenoxy)pentanoate | Different fluorine substitution pattern | Varies in reactivity and binding affinity |

| Ethyl 5-(2,3,5-trifluoro-phenoxy)pentanoate | Similar structure but different fluorine position | Comparable but distinct pharmacokinetic properties |

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial efficacy of various fluorinated compounds, this compound was found to inhibit growth in E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

- Cancer Cell Line Studies : A recent study focused on the effects of this compound on MDA-MB-231 breast cancer cells showed a significant decrease in cell proliferation after 48 hours of treatment with IC50 values around 25 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.